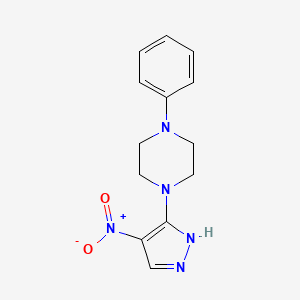![molecular formula C17H23N3O2 B10900778 N-{4-[(1Z)-1-(2-pentanoylhydrazinylidene)ethyl]phenyl}cyclopropanecarboxamide](/img/structure/B10900778.png)
N-{4-[(1Z)-1-(2-pentanoylhydrazinylidene)ethyl]phenyl}cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(4-{1-[(Z)-2-PENTANOYLHYDRAZONO]ETHYL}PHENYL)-1-CYCLOPROPANECARBOXAMIDE is a complex organic compound that features a cyclopropane ring, a hydrazone moiety, and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-{1-[(Z)-2-PENTANOYLHYDRAZONO]ETHYL}PHENYL)-1-CYCLOPROPANECARBOXAMIDE typically involves multiple steps:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of 2-pentanone with hydrazine hydrate to form the hydrazone intermediate.
Aldol Condensation: The hydrazone intermediate is then subjected to aldol condensation with 4-acetylphenyl cyclopropanecarboxylate under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-(4-{1-[(Z)-2-PENTANOYLHYDRAZONO]ETHYL}PHENYL)-1-CYCLOPROPANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
N~1~-(4-{1-[(Z)-2-PENTANOYLHYDRAZONO]ETHYL}PHENYL)-1-CYCLOPROPANECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with specific molecular targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of N1-(4-{1-[(Z)-2-PENTANOYLHYDRAZONO]ETHYL}PHENYL)-1-CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone moiety can form reversible covalent bonds with active site residues, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular function and behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~1~-(4-{1-[(Z)-2-BUTANOYLHYDRAZONO]ETHYL}PHENYL)-1-CYCLOPROPANECARBOXAMIDE
- N~1~-(4-{1-[(Z)-2-HEXANOYLHYDRAZONO]ETHYL}PHENYL)-1-CYCLOPROPANECARBOXAMIDE
Uniqueness
N~1~-(4-{1-[(Z)-2-PENTANOYLHYDRAZONO]ETHYL}PHENYL)-1-CYCLOPROPANECARBOXAMIDE is unique due to its specific hydrazone and cyclopropane moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C17H23N3O2 |
|---|---|
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
N-[4-[(Z)-C-methyl-N-(pentanoylamino)carbonimidoyl]phenyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C17H23N3O2/c1-3-4-5-16(21)20-19-12(2)13-8-10-15(11-9-13)18-17(22)14-6-7-14/h8-11,14H,3-7H2,1-2H3,(H,18,22)(H,20,21)/b19-12- |
Clé InChI |
ZTPMLEWIYHBFAO-UNOMPAQXSA-N |
SMILES isomérique |
CCCCC(=O)N/N=C(/C)\C1=CC=C(C=C1)NC(=O)C2CC2 |
SMILES canonique |
CCCCC(=O)NN=C(C)C1=CC=C(C=C1)NC(=O)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-Bis(4-chlorophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B10900699.png)

![N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B10900713.png)
![5-({(Z)-[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B10900717.png)
![(2E)-3-(1-ethyl-1H-pyrazol-4-yl)-N-[2-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B10900727.png)
![1-[3-Amino-6-(4-bromophenyl)-4-phenylthieno[2,3-b]pyridin-2-yl]-2,2,2-trifluoroethanone](/img/structure/B10900735.png)
![N-(4-chlorophenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10900737.png)

![2-methoxy-5-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate](/img/structure/B10900750.png)
![2,2,2-trifluoro-N-{4-[(1Z)-1-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}ethyl]phenyl}acetamide](/img/structure/B10900756.png)
![2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-yl]propanamide](/img/structure/B10900758.png)
![N-cyclohexyl-2-[(3,4,5-triethoxyphenyl)carbonyl]hydrazinecarboxamide](/img/structure/B10900762.png)

![2-[(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]hydrazinecarbothioamide](/img/structure/B10900783.png)
